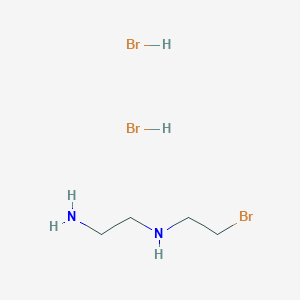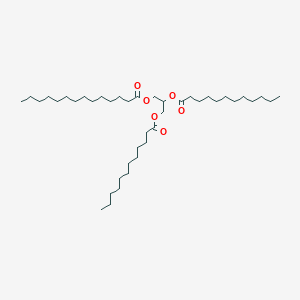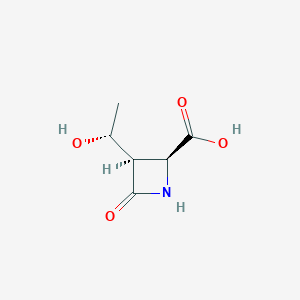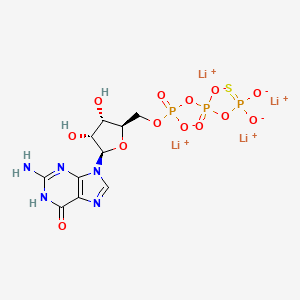
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetramethylcyclopentadienyl)zirconium dichloride (ZrCp2Cl2) is an organometallic compound that is widely used in organic synthesis and chemical research. It is a highly reactive organometallic reagent that is used to catalyze a variety of reactions, such as Diels-Alder reactions, Friedel-Crafts reactions, and hydroformylations. ZrCp2Cl2 is also used in a wide range of applications, such as polymerization, hydrogenation, and cross-coupling.
Scientific Research Applications
Polymerization Reactions
Bis(tetramethylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in polymerization reactions. It facilitates the formation of polyolefins, which are crucial in creating various plastics and synthetic materials. The compound’s ability to act as a single site catalyst precursor makes it valuable for producing homogeneous copolymers with tailored properties .
Olefin Metathesis
This compound plays a significant role in olefin metathesis, a chemical reaction that is essential for the synthesis of various organic compounds. It involves the exchange of substituents between different alkenes, allowing for the creation of complex molecules with high precision .
Synthesis of Organometallic Compounds
Researchers utilize bis(tetramethylcyclopentadienyl)zirconium dichloride in the synthesis of early-transition-metal complexes and organometallic compounds. These compounds are pivotal in the study of chemical reactivity and catalysis .
Catalytic Efficiency
The compound is recognized for its catalytic efficiency. It’s part of the Greener Alternative Products, adhering to the principles of green chemistry. It enables efficient synthesis with high yields and simplifies the purification process, making it economically viable .
Amidation Reactions
It is used to promote greener amidations of carboxylic acids and amines in catalytic amounts. This technology avoids the need for preactivation of the carboxylic acid or the use of coupling reagents, leading to direct amide formation from unactivated carboxylic acids and amines .
Synthesis of Pyrroles
Bis(tetramethylcyclopentadienyl)zirconium dichloride is instrumental in the one-pot multicomponent synthesis of pyrroles. This process allows for the creation of azaindoles and pyrroles from organonitriles mediated by zirconocene, which is a key step in the development of pharmaceuticals and organic materials .
Activation of Catalyst Compositions
The compound is involved in the activation of catalyst compositions for olefin polymerization. It is used in conjunction with an activating cocatalyst, enhancing the polymerization process and increasing the activity of the catalyst composition .
Liquid Catalyst Feeding in Polymerization
In industrial applications, bis(tetramethylcyclopentadienyl)zirconium dichloride is used in processes that involve feeding a liquid catalyst to a fluidized bed polymerization reactor. This method is crucial for producing polymers under specific conditions, contributing to the efficiency and control of the polymerization process .
Mechanism of Action
Target of Action
Bis(tetramethylcyclopentadienyl)zirconium dichloride, also known as Cp2ZrCl2, is an organometallic compound . It primarily targets unsaturated compounds and carboxylic acids in organic synthesis .
Mode of Action
Cp2ZrCl2 acts as a catalyst in organic synthesis . It facilitates the polymerization of unsaturated compounds and the amidation of carboxylic acids . The compound’s interaction with its targets results in the formation of polymers and amides .
Biochemical Pathways
The primary biochemical pathway affected by Cp2ZrCl2 is the polymerization of unsaturated compounds . This process results in the formation of polymers, which are large molecules composed of repeated subunits. Another pathway is the amidation of carboxylic acids, which leads to the formation of amides .
Pharmacokinetics
It is known to be insoluble in water , which can impact its bioavailability in aqueous environments.
Result of Action
The molecular and cellular effects of Cp2ZrCl2’s action are the formation of polymers from unsaturated compounds and amides from carboxylic acids . These reactions are crucial in various industrial applications, including the production of high-density polyethylene and other polymers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cp2ZrCl2. It is sensitive to moisture , and exposure to air and humidity can lead to its degradation and oxidation . Therefore, it should be stored in a sealed container, away from fire sources and oxidizing agents . During handling, appropriate protective equipment should be worn to avoid contact with skin and eyes .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE involves the reaction of zirconium tetrachloride with two equivalents of tetramethylcyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "Tetramethylcyclopentadiene", "Reducing agent (such as sodium or potassium metal)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing tetramethylcyclopentadiene and the reducing agent", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter off any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
CAS RN |
119445-90-8 |
Product Name |
BIS(TETRAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE |
Molecular Formula |
C18H26Cl2Zr 10* |
Molecular Weight |
404.53 |
Origin of Product |
United States |
Q & A
Q1: What is the role of Bis(tetramethylcyclopentadienyl)zirconium dichloride in the oligomerization of 1-butylene?
A1: Bis(tetramethylcyclopentadienyl)zirconium dichloride functions as a catalyst precursor in the presence of a co-catalyst, methylaluminoxane (MAO), to facilitate the oligomerization of 1-butylene. The research demonstrates that this catalyst system effectively promotes the linkage of 1-butylene molecules, leading to the formation of longer chain oligomers suitable for lubricant applications [].
Q2: How does the structure of the oligomers produced by this catalytic system contribute to their suitability as lubricant base oil?
A2: The research indicates that the oligomers produced using the Bis(tetramethylcyclopentadienyl)zirconium dichloride/MAO catalyst system possess properties desirable for lubricant base oil. These properties include a low pour point of -22°C, indicating good low-temperature fluidity, and kinematic viscosities of 2999 mm2/s at 40°C and 2530 mm2/s at 100°C, falling within a suitable range for lubrication []. The study further characterized the oligomeric structure using 1H-NMR and IR spectroscopy, providing insights into the chain length and branching, which influence the viscosity and other lubricant properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)






